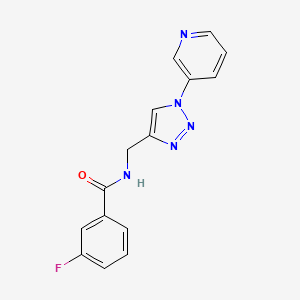

3-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Structural Systematics and Conformational Analyses

The research on the structural systematics of fluoro-N-(pyridyl)benzamides, including a 3 × 3 isomer grid, provides insight into the physicochemical correlations and polymorphism of these compounds. The study reveals that the substitution patterns of fluorine and the pyridine N-atom significantly affect the molecular conformation, with most isomers forming N-H···N hydrogen bonds. Computational modeling aligns with the solid-state conformations for most isomers, highlighting the importance of substituent position on melting point behavior .

Synthesis and Characterization of Benzamide Derivatives

The synthesis and characterization of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives are reported. These compounds were obtained from a specific fluorinated aniline and characterized using various spectroscopic techniques, contributing to the growing family of fluorinated benzamide compounds .

Fluorinated Benzamide Neuroleptics

The synthesis of fluorinated benzamide neuroleptics is described, with a focus on the radiosynthesis of specific fluoropropyl-substituted benzamides. These compounds were synthesized with high specific activities, indicating their potential use in medical imaging applications such as positron emission tomography (PET) .

X-ray Crystal Structure Analysis

A new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide has been characterized, with its molecular packing influenced by N-H···O hydrogen bonds. This study contributes to the understanding of the structural properties of fluorinated benzamides .

Isomer Grid Assembly

The assembly of an isomer grid for 4-, 3-, and 2-fluoro-N'-(4-pyridyl)benzamides demonstrates that these isomers are isomorphous and isostructural at the primary hydrogen-bonding level. The study provides detailed insights into the intermolecular interactions and contacts that differentiate the isomers .

Antimicrobial Activity of Fluorinated Compounds

The antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) has been evaluated, with several compounds showing high activity against fungi and Gram-positive microorganisms. This research suggests potential applications for these compounds in antimicrobial treatments .

Microwave-Assisted Fries Rearrangement

An efficient microwave-assisted Fries rearrangement has been developed for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. Theoretical studies and crystallographic analysis provide insights into the molecular conformations and intermolecular interactions of the synthesized compounds .

Applications De Recherche Scientifique

Stereoselective Synthesis Techniques

One key application in scientific research for compounds similar to "3-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide" involves the development of stereoselective synthesis methods. For instance, the stereoselective synthesis of key intermediates for fluoroquinolone antibiotics showcases the relevance of fluoro-containing compounds in creating effective treatments against multidrug-resistant organisms (Lall et al., 2012).

Radiosynthesis for Clinical Imaging

Another significant application is in the radiosynthesis of tracers for clinical imaging, such as [18F]FMISO and [18F]PM-PBB3, which are used in imaging hypoxia and tau pathology, respectively. This highlights the role of fluorinated compounds in enhancing diagnostic imaging techniques (Ohkubo et al., 2021).

Antitumor and Antimicrobial Activities

Fluorinated benzamides and related compounds have been explored for their antimicrobial and antitumor activities. Research into fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) has shown potential in fighting fungi and Gram-positive microorganisms, indicating the importance of fluoro groups in developing new antimicrobial agents (Carmellino et al., 1994).

Fluorescence and Imaging Applications

The synthesis and study of benzamide-based fluorophores for potential biological and organic material applications demonstrate the utility of fluorinated compounds in creating materials with novel photophysical properties. This research paves the way for advancements in bioimaging and materials science (Yamaji et al., 2017).

Antiviral Research

Benzamide-based compounds have also shown remarkable activity against avian influenza virus, highlighting their potential in developing new antiviral drugs. The ability to synthesize novel compounds that can inhibit virus replication is crucial in the fight against emerging viral diseases (Hebishy et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-12-4-1-3-11(7-12)15(22)18-8-13-10-21(20-19-13)14-5-2-6-17-9-14/h1-7,9-10H,8H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEUDHXYGLOCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate](/img/structure/B2552589.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B2552594.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2552598.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2552602.png)

![Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate](/img/structure/B2552603.png)

![N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2552605.png)

![tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate](/img/structure/B2552609.png)

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2552611.png)